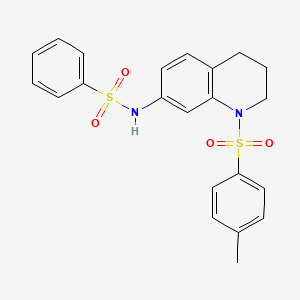

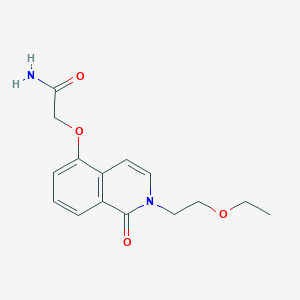

![molecular formula C20H14ClN3O2 B2394498 N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide CAS No. 941923-24-6](/img/structure/B2394498.png)

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidin-3-yl derivatives . These compounds are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar pyrido[1,2-a]pyrimidin-3-yl derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[1,2-a]pyrimidin-3-yl derivatives .

Aplicaciones Científicas De Investigación

Angiogenesis Inhibition for Tumor Growth Control

A significant application of compounds related to "N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide" includes their role as potent inhibitors of angiogenesis, crucial for tumor growth control. The compounds exhibit high selectivity and potency toward human vascular endothelial growth factor receptor 2 (VEGFR2), a key enzyme in angiogenesis. This inhibition effectively suppresses tumor growth by targeting the tumor vasculature, as demonstrated in rodent tumor models and angiogenesis chamber models. This application offers a promising approach for the treatment of solid tumors where angiogenesis plays a pivotal role (Bold et al., 2016).

Anticancer Evaluation

Another area of application involves the synthesis and evaluation of certain derivatives for their anticancer properties. By undergoing a series of chemical transformations, these compounds have been assessed for their in vitro anticancer efficacy against various cancer cell lines. The study highlights the potential of these compounds in contributing to the development of new anticancer therapies, offering a foundation for further research into their application in cancer treatment (Salahuddin et al., 2014).

Coordination Polymer and Photochromism

Coordination polymers based on naphthalene diimide derivatives showcase intriguing photochromic and solvatochromic properties, attributed to their high photochemical and redox activities. These properties make them suitable for applications in materials science, where their reversible photochromic behavior can be harnessed for the development of novel photo-responsive materials. Such materials have potential uses in sensors, switches, and other applications requiring controlled responses to light or solvent exposure (Jian‐Jun Liu et al., 2020).

CDK2 Inhibition for Anti-Proliferative Activity

Research into pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties has demonstrated their efficacy as CDK2 enzyme inhibitors. These compounds exhibit significant anti-proliferative activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. This application is particularly relevant for the development of targeted therapies aiming to inhibit cell cycle progression in cancer cells, thereby preventing tumor growth and proliferation (A. Abdel-Rahman et al., 2021).

Propiedades

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c1-12-18(20(26)24-11-14(21)9-10-17(24)22-12)23-19(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYGZNMPEQWWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)